molecular formula C7H7N3O B11922384 Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

Cat. No.: B11922384
M. Wt: 149.15 g/mol
InChI Key: YINWUOIFJGSANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidin-5-ylmethanol is a chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . This core structure is recognized for its exceptional synthetic versatility, allowing for extensive structural modifications to fine-tune electronic properties, lipophilicity, and molecular conformation for optimal interaction with biological targets . The pyrazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore in the development of small-molecule protein kinase inhibitors (PKIs) for targeted cancer therapy . It is a key structural component in several FDA-approved therapeutics and clinical candidates. Notably, two of the three marketed drugs for NTRK fusion cancers, Larotrectinib (Vitrakvi®) and Repotrectinib (TPX-0005), feature this nucleus, validating its clinical relevance . Researchers utilize derivatives like this compound to develop potent and selective inhibitors for a wide range of kinases implicated in oncogenesis, including Trk, CDK4/6, CK2, EGFR, B-Raf, MEK, and PI3K . In one application, rationally designed pyrazolo[1,5-a]pyrimidines demonstrated potent dual inhibition of tumor-associated carbonic anhydrases (CA IX/XII) and cyclin-dependent kinase 6 (CDK6), presenting a novel synergistic approach for cancer treatment, such as in non-small cell lung cancer (NSCLC) . The primary value of this compound lies in its role as a versatile synthetic intermediate. The hydroxymethyl group at the 5-position is a convenient handle for further chemical derivatization, enabling researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies . This compound is supplied for research purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidin-5-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-4,11H,5H2

InChI Key

YINWUOIFJGSANG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)N=C1CO

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidin 5 Ylmethanol and Its Structural Analogues

Classical and Foundational Synthetic Pathways for Pyrazolo[1,5-a]pyrimidines

The principal and most widely adopted strategy for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) framework involves the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic partners. nih.govencyclopedia.pub This approach allows for extensive structural diversification at positions 2, 3, 5, 6, and 7 of the resulting fused ring system. nih.gov

Cyclocondensation Reactions Utilizing Aminopyrazoles and 1,3-Biselectrophiles

The reaction between an aminopyrazole, acting as a 1,3-bisnucleophile, and a 1,3-biselectrophile is a robust method for pyrimidine (B1678525) ring annulation. The regioselectivity of this reaction is generally high, driven by the greater nucleophilicity of the exocyclic amino group compared to the endocyclic nitrogen atom of the pyrazole (B372694) ring. researchgate.net

A frequently employed and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking a carbonyl carbon of the β-dicarbonyl compound, which is followed by cyclization to form the pyrimidine ring. nih.gov The reaction conditions can be tuned, often employing acidic or basic catalysts to facilitate the formation of the fused ring system. nih.gov For instance, a straightforward and high-yielding procedure involves the condensation of 1,3-diketones or ketoesters with substituted 5-aminopyrazoles in the presence of sulfuric acid with acetic acid as the solvent. nih.govresearchgate.net

Reactant 1Reactant 2Catalyst/SolventProductYield (%)Ref
5-Aminopyrazole1,3-DiketoneH₂SO₄/AcOHPyrazolo[1,5-a]pyrimidine87-95 researchgate.net
5-Aminopyrazoleβ-KetoesterH₂SO₄/AcOHPyrazolo[1,5-a]pyrimidineHigh nih.gov
3-Amino-5-methylpyrazoleDiethyl malonateSodium ethanolate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol89 nih.gov
3-Aminopyrazole (B16455)Diethyl malonateBase2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol84 nih.gov

This table summarizes the condensation reactions of aminopyrazoles with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidine derivatives.

β-Enaminones are also valuable 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of aminopyrazoles with β-enaminones typically proceeds in an acidic medium, such as acetic acid, at reflux temperatures. nih.gov The acidic conditions activate the endocyclic imino group of the pyrazole, initiating the nucleophilic attack on the α-carbon of the enaminone. nih.gov More recently, a one-pot, three-component strategy has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives by reacting aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This method utilizes a cyclization followed by an oxidative halogenation. nih.gov

Reactant 1Reactant 2ConditionsProductRef
Aminopyrazoleβ-EnaminoneAcetic acid, refluxPyrazolo[1,5-a]pyrimidine nih.gov
AminopyrazoleEnaminone, Sodium halideOne-pot, cyclization, oxidative halogenation3-Halo-pyrazolo[1,5-a]pyrimidine nih.gov

This table outlines the synthesis of pyrazolo[1,5-a]pyrimidines using β-enaminones and β-haloenones.

Unsaturated nitriles and β-ketonitriles serve as effective precursors for the construction of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov The reaction of aminopyrazoles with α,β-unsaturated nitriles, often in the presence of a base like piperidine (B6355638) in refluxing ethanol (B145695), yields the corresponding pyrazolo[1,5-a]pyrimidines in good yields. nih.gov Similarly, β-ketonitriles react with aminopyrazoles to afford the fused heterocyclic system. nih.gov The use of arylidenemalononitriles allows for the introduction of both an amine and a nitrile group into the final product, which are valuable handles for further functionalization. nih.gov

Reactant 1Reactant 2ConditionsProductYield (%)Ref
Aminopyrazoleα,β-Unsaturated nitrileEthanol/piperidine, refluxPyrazolo[1,5-a]pyrimidine63-78 nih.gov
Substituted aminopyrazoleArylidenemalononitrile-Highly functionalized pyrazolo[1,5-a]pyrimidine- nih.gov

This table details the synthesis of pyrazolo[1,5-a]pyrimidines from β-ketonitriles and unsaturated nitriles.

Reductive Functionalization of Ester Precursors to Pyrazolo[1,5-a]pyrimidin-5-ylmethanol

A key step in the synthesis of the target compound, this compound, is the reduction of a corresponding ester precursor. This transformation is typically achieved using a selective reducing agent. For example, an ester group at the C5 position of the pyrazolo[1,5-a]pyrimidine core can be reduced to the primary alcohol. One reported method involves the reduction of an ester moiety with diisobutylaluminium hydride (DIBAL-H). nih.gov However, careful control of the stoichiometry is crucial, as excess reducing agent can lead to the formation of the alcohol as the major product. nih.gov Another approach utilizes sodium borohydride (B1222165) for the reduction of an ester group, which has been shown to proceed with almost quantitative yield. mdpi.com Lithium aluminum hydride has also been employed for the reduction of an ethyl carboxylate to the corresponding alcohol. mdpi.com

Starting MaterialReducing AgentProductYield (%)Ref
Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylateSodium borohydride[5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol99 mdpi.com
Pyrazolo[1,5-a]pyrimidine with ester at C6DIBAL-HPyrazolo[1,5-a]pyrimidin-6-ylmethanol- nih.gov
Ethyl 5-[2-(difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylateLithium aluminum hydride{5-[2-(Difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl}methanol89 mdpi.com

This table illustrates the reductive functionalization of pyrazolo[1,5-a]pyrimidine esters to their corresponding alcohols.

Oxidation of Alcohol Intermediates to Aldehyde Derivatives

The oxidation of a primary alcohol, such as this compound, to the corresponding aldehyde is a common and important transformation in organic synthesis, providing a key electrophilic intermediate for further elaboration. A mild and efficient method for this oxidation is the use of the Dess-Martin periodinane (DMP). nih.govmdpi.com This reagent allows for the selective oxidation of primary alcohols to aldehydes with good yields. nih.govmdpi.com Another reagent that has been used for this purpose is pyridinium (B92312) chlorochromate (PCC), which can oxidize the alcohol formed from the reduction of an ester to the desired aldehyde. nih.gov

Starting MaterialOxidizing AgentProductYield (%)Ref
{2-[(Benzyloxy)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}(indole-4-yl)methanolDess-Martin periodinane{2-[(Benzyloxy)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}(indole-4-yl)methanone78 nih.gov
[5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanolDess-Martin periodinane5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde46 mdpi.com
Pyrazolo[1,5-a]pyrimidin-6-ylmethanolPyridinium chlorochromate (PCC)Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde- nih.gov

This table shows the oxidation of pyrazolo[1,5-a]pyrimidine methanol (B129727) derivatives to their corresponding aldehydes.

Advanced and Sustainable Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Derivatives

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing pyrazolo[1,5-a]pyrimidine derivatives. These strategies often offer advantages such as higher yields, greater structural diversity, and milder reaction conditions.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines from simple starting materials in a single step. nih.govresearchgate.net These reactions are highly atom-economical and can generate a diverse library of compounds. mdpi.com

One common MCR approach involves the condensation of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. nih.gov For instance, a microwave-assisted three-component reaction has been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines, offering rapid reaction times and high product purity. nih.gov Another example is a five-component reaction for the synthesis of pyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones using nano ZnO and L-proline as catalysts in water, highlighting the green aspects of this methodology. mdpi.com

A notable MCR strategy involves a reaction resembling the Mannich reaction, often followed by an oxidation step to yield highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Researchers have also developed Rh-catalyzed MCRs of aldehydes, aminopyrazoles, and sulfoxonium ylides to produce a variety of substituted pyrazolo[1,5-a]pyrimidines in good to excellent yields. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyrazolo[1,5-a]pyrimidine Synthesis

Starting MaterialsCatalyst/ConditionsProduct TypeReference
3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compoundsMicrowave irradiationPyrazolo[1,5-a]pyrimidines nih.gov
Ethyl acetoacetate, Hydrazine (B178648) hydrate, 1,3-Dimethyl barbituric acid, Aryl aldehydes, Ammonium acetateNano ZnO, L-proline, WaterPyrazolo-[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones mdpi.com
Aldehydes, Aminopyrazoles, Sulfoxonium ylidesRh complexesVariously substituted pyrazolo[1,5-a]pyrimidines nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of various substituents at specific positions. nih.govresearchgate.net These reactions are crucial for creating structural diversity and fine-tuning the biological activity of these compounds. nih.gov

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, particularly for attaching aryl or heteroaryl groups to the pyrazolo[1,5-a]pyrimidine scaffold. encyclopedia.pub This reaction typically involves the coupling of a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.net

For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a variety of aryl and heteroaryl boronic acids under microwave-assisted Suzuki-Miyaura conditions to yield C3-arylated derivatives. researchgate.netrsc.org The reaction conditions can be optimized by varying the catalyst, base, and solvent system. researchgate.net The Suzuki coupling has also been employed for the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. rsc.org Furthermore, this methodology has been utilized to prepare key intermediates for potent PI3Kδ inhibitors. nih.govmdpi.com

Table 2: Examples of Suzuki Coupling Reactions for Pyrazolo[1,5-a]pyrimidine Functionalization

Pyrazolo[1,5-a]pyrimidine SubstrateCoupling PartnerCatalyst/ConditionsProductReference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/heteroaryl boronic acidsPdCl₂(PPh₃)₂, Na₂CO₃, Microwave3-Aryl/heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones researchgate.netrsc.org
5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol (B44631) esterTetrakis(triphenylphosphino)palladium(0), Na₂CO₃5-(Indol-4-yl)-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine nih.govmdpi.com
4,6-Dichloro-pyrazolo[5,4-d]pyrimidine(3-Hydroxy-4-methoxyphenyl)boronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂4-Chloro-6-(3-hydroxy-4-methoxyphenyl)pyrazolo[5,4-d]pyrimidine acs.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This methodology is instrumental in introducing amino groups and other nitrogen-containing moieties onto the pyrazolo[1,5-a]pyrimidine ring system. nih.govmdpi.com

The reaction involves the coupling of a halo-substituted pyrazolo[1,5-a]pyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netunistra.fr For instance, the Buchwald-Hartwig reaction has been used to synthesize a series of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives by coupling 5-chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine with various amines. nih.govmdpi.com Microwave irradiation can be employed to accelerate the reaction, especially for substrates that require higher temperatures. researchgate.net

A notable advancement in the synthesis of fused pyrazolo[1,5-a]pyrimidines is the use of palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions. nih.govacs.org This approach involves the formation of a carbon-carbon bond by the direct coupling of two C-H bonds, offering an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.org This method has been successfully applied to synthesize various substituted pyrazolo[1,5-a]pyrimidines under mild reaction conditions. nih.govacs.org

Click Chemistry Applications in Pyrazolo[1,5-a]pyrimidine Synthesis

Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has also found application in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net These reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide an efficient way to introduce diverse functional groups and build more complex molecular architectures based on the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines, offering significant advantages in terms of reduced reaction times and improved yields. nih.govresearchgate.net This technique is particularly effective for multicomponent reactions, where the rapid heating facilitates the formation of complex heterocyclic structures in a single step. nih.gov For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation can be completed in minutes, yielding highly pure products. nih.gov

Studies have demonstrated the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines using microwave-assisted cyclization under solvent-free conditions. nih.govresearchgate.net For example, the reaction of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles yields 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Similarly, 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines have been synthesized in high yields (88-97%) by the microwave-assisted cyclocondensation of β-enaminones and NH-5-aminopyrazoles at 180°C for just 2 minutes. researchgate.net

The synthesis of 7-aryl substituted pyrazolo[1,5-a]pyrimidines has also been achieved with high yields through the microwave-assisted cyclocondensation of 5-aminopyrazoles with β-enaminones under solvent-free conditions. researchgate.net This method highlights the efficiency and regioselectivity of microwave-assisted synthesis in creating diverse pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

ReactantsProductConditionsYield (%)Reference
3-amino-1H-pyrazoles, aldehydes, β-dicarbonyl compoundsSubstituted pyrazolo[1,5-a]pyrimidinesMicrowave irradiationHigh nih.gov
3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazoles6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesMicrowave, solvent-freeNot specified nih.gov
β-enaminones, NH-5-aminopyrazoles2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidinesMicrowave, 180°C, 2 min, solvent-free88-97 researchgate.net
5-aminopyrazoles, β-enaminones7-aryl substituted pyrazolo[1,5-a]pyrimidinesMicrowave, solvent-freeHigh researchgate.net

Green Chemistry Principles in Pyrazolo[1,5-a]pyrimidine Synthesis

The integration of green chemistry principles into the synthesis of pyrazolo[1,5-a]pyrimidines is a growing trend, aiming to reduce environmental impact and improve efficiency. nih.govbme.hu This involves the use of environmentally benign solvents, catalysts, and energy sources. nih.gov

Ultrasonic irradiation has proven to be an effective green method for synthesizing pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netresearchgate.net This technique accelerates reactions, often leading to higher yields in shorter timeframes compared to conventional methods. nih.govresearchgate.net A notable example is the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in ethanol, which under ultrasonic irradiation for 5 minutes, produces pyrazolo[1,5-a]pyrimidines in satisfactory yields (61-98%). nih.govresearchgate.net

Another green approach involves the reaction of aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, and ethyl propiolate, in aqueous ethanol with the assistance of potassium bisulfate (KHSO₄) under ultrasound irradiation. bme.hu This method is advantageous due to its simplicity, good yields, short reaction times, and easy product isolation. bme.hu Similarly, a series of diversely substituted pyrazolo[1,5-a]pyrimidines with a CO₂Et group at position-2 has been synthesized by reacting formylated active proton compounds with a carboxylate-substituted 3-aminopyrazole under ultrasonic irradiation in aqueous ethanol with a mild acid catalyst. eurjchem.com

The use of water as a solvent is a cornerstone of green chemistry. In the synthesis of pyrazolo[1,5-a]pyrimidines, aqueous media have been successfully employed. For instance, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with diketones under aqueous conditions demonstrated high chemoselectivity and regiospecificity. researchgate.net

Furthermore, the use of polyethylene (B3416737) glycol (PEG-400) as a recoverable solvent offers a green alternative for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The one-pot cyclization for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been effectively carried out in water using a combination of sodium iodide (NaI) and potassium persulfate (K₂S₂O₈), achieving nearly quantitative yields. nih.gov This highlights the efficiency and suitability of aqueous media for large-scale, environmentally friendly synthesis. nih.gov

Table 2: Green Synthesis Approaches for Pyrazolo[1,5-a]pyrimidines

MethodReactantsConditionsYield (%)Reference
Ultrasonic Irradiation4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazoleEthanol, 5 min sonication61-98 nih.govresearchgate.net
Ultrasonic IrradiationAminopyrazoles, Acetylenic estersAqueous ethanol, KHSO₄, ultrasoundGood bme.hu
Ultrasonic IrradiationFormylated active proton compounds, Carboxylate-substituted 3-aminopyrazoleAqueous ethanol, mild acid, ultrasoundNot specified eurjchem.com
Aqueous Media3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride, DiketonesAqueousNot specified researchgate.net
Aqueous MediaAmino pyrazoles, Enaminones/Chalcone, Sodium halidesWater, NaI, K₂S₂O₈Nearly quantitative nih.gov

Pericyclic Reactions for Fused Ring System Construction

Pericyclic reactions offer an alternative and efficient pathway for the construction of the fused pyrazolo[1,5-a]pyrimidine ring system without the need for a pre-existing aminopyrazole. nih.gov A notable example is a [4+2] cycloaddition reaction developed for the synthesis of the fused ring from acyclic precursors. This method is reported to be scalable and can be performed in a one-pot manner. nih.gov

Regiochemical and Stereochemical Control in this compound Synthesis

Controlling regiochemistry is crucial in the synthesis of substituted pyrazolo[1,5-a]pyrimidines to obtain the desired isomer. The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can lead to different regioisomers. However, specific reaction conditions can favor the formation of one isomer over another. For instance, the cyclocondensation of enones with 5-aminopyrazoles in acetic acid at room temperature has been shown to furnish a single regioisomer of pyrazolo[1,5-a]pyrimidine, whereas conventional heating in refluxing acetic acid resulted in a mixture of regioisomers. semanticscholar.org

The synthesis of specific regioisomers, such as pyrazolo[1,5-a]pyrimidin-7-ones and pyrazolo[1,5-a]pyrimidin-5-ones, can be achieved through distinct synthetic routes. nih.gov The choice of electrophile, such as using 1,3-dimethyluracil, has been shown to be a key factor in directing the regioselectivity of the reaction to produce the pyrimidin-5-one regioisomer. nih.gov

Furthermore, the regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core is highly dependent on the reaction conditions. Nitration with mixed nitric and sulfuric acids predominantly yields the 3-nitro derivative, while using nitric acid in acetic anhydride (B1165640) leads to the 6-nitro compound. documentsdelivered.com Bromination typically results in the 3-bromo and 3,6-dibromo species. documentsdelivered.com This highlights the importance of carefully selecting reagents and conditions to achieve the desired regiochemical outcome.

Reactivity and Post Synthetic Functionalization of Pyrazolo 1,5 a Pyrimidin 5 Ylmethanol

Chemical Transformations at the C5 Hydroxyl Moiety

The hydroxyl group attached to the C5 position via a methylene (B1212753) bridge is a key site for chemical derivatization, allowing for the introduction of diverse functional groups through various reactions.

Etherification and Esterification Reactions

The hydroxyl group of pyrazolo[1,5-a]pyrimidine (B1248293) methanol (B129727) derivatives can be readily converted into ethers and esters to modify the molecule's steric and electronic properties. While specific examples for the C5-methanol derivative are not extensively documented in the reviewed literature, the reactivity is analogous to similar heterocyclic methanols. Esterification can be achieved under standard conditions, for instance, by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Similarly, etherification, such as the Williamson ether synthesis, can be performed by deprotonating the alcohol with a strong base to form an alkoxide, which is then reacted with an alkyl halide. A related transformation involves the protection of the hydroxyl group as a benzyl (B1604629) ether, which can later be removed by catalytic hydrogenation (H2, Pd/C). nih.gov

Selective Oxidation and Reduction Pathways of the Methanol Group

The methanol group at the periphery of the pyrazolo[1,5-a]pyrimidine core is amenable to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde. A notable method for this transformation is the use of Dess-Martin periodinane. nih.govnih.gov This reagent allows for the mild and efficient conversion of the alcohol to an aldehyde without affecting the heterocyclic core. For example, the oxidation of a C2-methanol derivative to its corresponding aldehyde was achieved in 46% to 78% yield. nih.govnih.gov This aldehyde can then serve as a crucial intermediate for further modifications, such as reductive amination to introduce diverse amine functionalities. nih.govnih.gov

Reduction and Formation: The formation of the methanol group itself is a critical synthetic step, typically achieved through the reduction of a corresponding carboxylic ester. A common method involves using sodium borohydride (B1222165) in combination with calcium chloride in ethanol (B145695), which can reduce an ester at the C2 position to the primary alcohol with near-quantitative yield (99%). nih.gov Another approach involves the reduction of a protected C2-methoxymethyl ether using catalytic hydrogenation (10% Pd/C, H2) to yield the free methanol. nih.gov

Substituent Modifications on the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is characteristically electron-deficient (π-deficient), making it susceptible to nucleophilic attack, particularly at the C5 and C7 positions. nih.gov

Nucleophilic Substitution Reactions on Halogenated Intermediates

A powerful strategy for functionalizing the pyrimidine ring involves the initial halogenation of the core, followed by nucleophilic aromatic substitution (SNA). The C5 and C7 positions can be chlorinated using reagents like phosphorus oxychloride (POCl₃). nih.gov The resulting chloro-derivatives are versatile intermediates. The chlorine atom at the C7 position is generally more reactive and can be selectively displaced by various nucleophiles. nih.gov This allows for the introduction of a wide range of substituents, including amines (aromatic and alkyl), alkoxides, and other moieties, which can significantly alter the molecule's properties. nih.gov

Halogenated IntermediateNucleophilePosition of SubstitutionProductYieldReference
5,7-dichloropyrazolo[1,5-a]pyrimidine derivativeMorpholine (B109124)C77-morpholino-5-chloropyrazolo[1,5-a]pyrimidine derivative92% nih.gov
3-Bromo-5-aminopyrazolo[1,5-a]pyrimidineVarious 1° and 2° aminesC33,5-Bis-aminated pyrazolo[1,5-a]pyrimidines60-93% mdpi.com
Halogenated pyrazolo[1,5-a]pyrimidineAromatic aminesC5/C7N-Arylaminopyrazolo[1,5-a]pyrimidineHigh nih.gov
Halogenated pyrazolo[1,5-a]pyrimidineAlkoxidesC5/C7Alkoxy-pyrazolo[1,5-a]pyrimidineN/A nih.gov

Directed Functionalization at C6 and C7 Positions

Beyond halogenation, other methods allow for directed functionalization at specific sites on the pyrimidine ring. The C7 position is readily functionalized via nucleophilic substitution as described above. nih.govnih.gov Functionalization at the C6 position is more challenging but can be achieved through specific strategies. One such method involves using a 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine intermediate, which allows for the subsequent formation of an amine at the C6 position, creating a 1,2-diamine system. nih.govmdpi.com Another advanced strategy uses a 7-(2-dimethylaminovinyl) group as a synthetic handle, which can react with hydrazine (B178648) to form a new pyrazole (B372694) ring fused at the C6-C7 positions of the original scaffold. researchgate.netrsc.org

Diversification of the Pyrazolo Ring System

In contrast to the electron-deficient pyrimidine ring, the five-membered pyrazole ring is π-excessive, making it a target for electrophilic substitution reactions. nih.gov The C3 position is the most common site for such functionalization. nih.govthieme-connect.de This allows for the introduction of a variety of substituents, diversifying the pyrazole portion of the molecule. Common electrophilic substitution reactions include halogenation, nitration, and formylation. nih.govrsc.org

Halogenation at the C3 position can be achieved with high regioselectivity using various reagents. thieme-connect.deresearchgate.net For instance, oxidative halogenation using sodium halides (NaX) as the halogen source and potassium persulfate (K₂S₂O₈) as the oxidant provides an effective method for introducing bromine or iodine at the C3 position. thieme-connect.deacs.org This reaction can be part of a one-pot, three-component synthesis where the pyrazolo[1,5-a]pyrimidine core is first formed and then immediately halogenated. acs.org

SubstrateReagentPosition of HalogenationProductReference
Pyrazolo[1,5-a]pyrimidineNaX (X=I, Br) / K₂S₂O₈C33-Halopyrazolo[1,5-a]pyrimidine thieme-connect.deacs.org
Pyrazolo[1,5-a]pyrimidineN-Iodosuccinimide (NIS)C33-Iodopyrazolo[1,5-a]pyrimidine researchgate.net
Pyrazolo[1,5-a]pyrimidineN-Bromosuccinimide (NBS)C33-Bromopyrazolo[1,5-a]pyrimidine researchgate.net
Pyrazolo[1,5-a]pyrimidineN-Chlorosuccinimide (NCS)C33-Chloropyrazolo[1,5-a]pyrimidine researchgate.net

The resulting 3-halo-pyrazolo[1,5-a]pyrimidines are valuable intermediates themselves, capable of undergoing further transformations, such as cross-coupling reactions, to introduce additional complexity and diversity to the pyrazole ring. acs.org

Palladium-Catalyzed C-H Activation for Direct Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in modern organic synthesis. nih.gov For heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine, palladium-catalyzed C-H activation represents a state-of-the-art strategy for post-synthetic modification, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. nih.govmdpi.comresearchgate.net This approach circumvents traditional cross-coupling reactions that require organohalides or organometallic precursors, thereby reducing synthetic steps and the generation of stoichiometric waste. nih.gov

Research into the palladium-catalyzed C-H functionalization of the pyrazolo[1,5-a]pyrimidine core has revealed a high degree of regioselectivity, primarily targeting the C3 and C7 positions. researchgate.netencyclopedia.pub The selectivity of these direct arylation reactions is highly dependent on the reaction conditions, including the choice of catalyst, additives, and solvent. researchgate.net

Studies by Wu and coworkers have demonstrated that the arylation of pyrazolo[1,5-a]pyrimidines with aryl iodides can be selectively directed to either the C3 or C7 position. researchgate.net The outcome is sensitive to the specific additives employed. For instance, the use of cesium(I) fluoride (B91410) as an additive tends to favor functionalization at the C3 position, while silver(I) carbonate promotes arylation at the C7 position. researchgate.net

Similarly, Bedford and colleagues developed a protocol that selectively functionalizes either position 3 or 7. encyclopedia.pub Their findings indicate that the electronic properties of the coupling partners play a crucial role. Reactions with π-deficient aryl rings, such as pyrimidin-5-yl, act as effective electrophilic partners, leading to arylation at the highly nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine scaffold in high yields. encyclopedia.pub Conversely, using an excess of aryl bromide can direct the functionalization to the C7 position. encyclopedia.pub

The general conditions for these selective arylations are summarized in the table below, showcasing the influence of different reagents on the reaction's regiochemical outcome.

PositionCatalystAdditive/BaseCoupling PartnerSolventYield
C3 Pd(OAc)₂Cesium(I) FluorideAryl IodideNot SpecifiedModest to Good
C7 Pd(OAc)₂Silver(I) CarbonateAryl IodideNot SpecifiedModest to Good
C3 Not SpecifiedNot Specifiedπ-deficient Aryl BromideNot SpecifiedHigh
C7 Not SpecifiedNot SpecifiedAryl Bromide (excess)Not SpecifiedNot Specified

This table represents a summary of findings from multiple research groups and specific yields may vary based on substrate. researchgate.netencyclopedia.pub

This methodology provides a flexible and efficient pathway for the synthesis of a diverse library of 3- and 7-substituted pyrazolo[1,5-a]pyrimidine derivatives. The ability to control the site of functionalization is critical for structure-activity relationship (SAR) studies in drug discovery, where the position of a substituent can significantly impact biological activity. researchgate.netrsc.org The principles of C-H activation on the core pyrazolo[1,5-a]pyrimidine ring system are directly applicable to substituted analogs like Pyrazolo[1,5-a]pyrimidin-5-ylmethanol, allowing for late-stage diversification to generate novel and potentially bioactive molecules.

Structural Modulations and Rational Design Principles for Pyrazolo 1,5 a Pyrimidin 5 Ylmethanol Analogues

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its activity. For the pyrazolo[1,5-a]pyrimidine (B1248293) framework, SAR insights guide the rational design of new entities with enhanced potency and selectivity. researchgate.netmdpi.com

The reactivity of specific positions on the core is a key consideration. For instance, the chlorine atom at the C7 position of the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) intermediate is highly reactive, allowing for selective nucleophilic substitution. nih.gov This selective reactivity enables the introduction of diverse functional groups, such as morpholine (B109124), in high yield. nih.gov

The electronic nature of substituents plays a crucial role. Studies have shown that aminopyrazoles bearing both electron-donating and electron-withdrawing groups can react efficiently in cyclocondensation reactions, indicating a broad tolerance for various electronic environments. nih.gov However, in some contexts, the electronic character of substituents has a more pronounced effect; for example, a brominated aminopyrazole is noted to be more reactive than other substituted variants due to the electronic nature of the bromine atom. nih.gov

Table 1: Influence of Substituents on Reactivity of the Pyrazolo[1,5-a]pyrimidine Core

Position Substituent Type Impact on Reactivity Reference
C7 Halogen (e.g., Chlorine) Highly susceptible to nucleophilic substitution, enabling selective functionalization. nih.gov
C3 Halogen (e.g., Bromine) Can be introduced via one-pot cyclization-halogenation sequences. researchgate.net
Pyrazole (B372694) Ring Electron-donating or -withdrawing groups Influences selectivity of cyclization; generally well-tolerated in many reaction schemes. researchgate.netnih.gov

A cornerstone of modern medicinal chemistry is the ability to generate extensive libraries of compounds to explore chemical space thoroughly. For pyrazolo[1,5-a]pyrimidine analogues, several strategic approaches have been developed to maximize structural diversity. These methods not only facilitate the creation of novel compounds but also improve the efficiency and environmental footprint of the syntheses. nih.govresearchgate.net

Key strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, rapidly generating structural diversity. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki and Buchwald-Hartwig reactions are instrumental in creating C-C and C-N bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at specific positions on the scaffold. researchgate.netnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields and purer products, accelerating the synthesis of diverse compound libraries. researchgate.netacs.org

Cyclization and Condensation Reactions: The foundational synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds like β-diketones and β-ketoesters. nih.govrsc.org Varying these building blocks is a primary method for achieving structural diversity at the C5 and C7 positions. rsc.org

Post-Functionalization: Modifying the core structure after its initial synthesis is another powerful tool. This can involve reactions like halogenation or nitration to introduce handles for further elaboration. rsc.orgnih.gov

These synthetic methodologies provide a robust platform for generating a wide range of Pyrazolo[1,5-a]pyrimidin-5-ylmethanol analogues, each with unique structural features tailored for specific biological investigations. nih.govacs.org

Isosteric and Bioisosteric Replacements within the Pyrazolo[1,5-a]pyrimidine Framework

Isosterism and bioisosterism are foundational strategies in drug design where an atom or a group of atoms is replaced by another with similar physical or chemical properties to enhance a desired biological activity or optimize pharmacokinetic properties. researchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is itself considered a bioisostere of naturally occurring purines, which allows it to interact with many biological targets like kinases. vulcanchem.com

This principle has been successfully applied in the design of novel therapeutic agents. For example, the pyrazolo[1,5-a]pyrimidine ring has been proposed as a successful bioisosteric replacement for the nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine ring in the development of antimalarial compounds. mdpi.comnih.gov Molecular docking studies confirmed that this replacement was a positive proposition, leading to potent derivatives. mdpi.comnih.gov This strategy of "ring isosterism" has also been used to design analogues based on the structures of known drugs like mefloquine (B1676156) and amodiaquine. mdpi.com

Table 2: Examples of Bioisosteric Replacement Involving the Pyrazolo[1,5-a]pyrimidine Scaffold

Original Scaffold Bioisosteric Replacement Therapeutic Area/Target Reference
Purine Pyrazolo[1,5-a]pyrimidine General (Kinase inhibitors, etc.) vulcanchem.com
nih.govresearchgate.netrsc.orgTriazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Antimalarial (PfDHODH inhibitors) mdpi.comnih.gov

The goal of such replacements can be manifold, including improving pharmacological activity, enhancing selectivity for a specific enzyme or receptor, and optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. researchgate.net

Conformational Analysis and Investigation of Molecular Flexibility

The three-dimensional shape (conformation) and flexibility of a molecule are critical determinants of its ability to bind to a biological target. The pyrazolo[1,5-a]pyrimidine core is generally described as a fused, rigid, and planar system. nih.govmdpi.com This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. However, controlled flexibility in the substituents can allow the molecule to adopt an optimal binding conformation. nih.gov

X-ray crystallography and computational studies have provided significant insights into the conformation of these molecules.

Crystal Packing and Intermolecular Interactions: X-ray diffraction studies reveal that the crystal packing of pyrazolo[1,5-a]pyrimidine derivatives is influenced by weak intermolecular interactions, such as N⋯Cl, N⋯S, and π–π stacking between the heterocyclic rings. researchgate.net The nature and position of substituents dictate the molecular packing, which can range from parallel to antiparallel arrangements. rsc.org

Influence of Substituents on Flexibility: While the core is rigid, certain substituents can introduce elements of flexibility. For instance, methoxy (B1213986) groups can influence the molecule's conformational flexibility, potentially enabling more favorable orientations within a binding site. nih.gov The design of molecules using a "conformational restriction strategy," where flexibility is deliberately limited to lock in a bioactive conformation, is a recognized approach in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors. acs.org

Conformational Polymorphism: In the closely related pyrazolo[3,4-d]pyrimidine system, different crystallization conditions have been shown to produce polymorphs where the molecule adopts distinct conformations. mdpi.com These differences arise from variations in intermolecular hydrogen bonding, leading to supramolecular assemblies with different shapes (e.g., helical vs. zigzag chains). mdpi.com This highlights that the solid-state conformation can be highly sensitive to the molecular environment.

Application in Drug Design: The three-dimensional structure of a potent 3-phenylpyrazolo[1,5-a]pyrimidine (B1311722) CRF-1 receptor antagonist was determined by X-ray crystallography to understand the spatial requirements for high-affinity binding, demonstrating the direct application of conformational analysis in rational drug design. nih.gov

Computational and Mechanistic Investigations of Pyrazolo 1,5 a Pyrimidin 5 Ylmethanol

Quantum Mechanical (QM) Calculations for Predicting Molecular Properties and Reactivity

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of molecules like Pyrazolo[1,5-a]pyrimidin-5-ylmethanol. These methods, particularly Density Functional Theory (DFT), are used to determine the electronic structure, molecular geometry, and reactivity descriptors. researchgate.netresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity. irjweb.com

Table 1: Examples of Calculated Electronic Properties for Pyrimidine (B1678525) Derivatives using DFT This table presents example data for related heterocyclic systems to illustrate the typical outputs of QM calculations, as specific data for this compound is not publicly available.

Compound DerivativeMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Triazine DerivativeB3LYP/6-311+G(d,p)-6.2967-1.80964.4871 irjweb.com
Pyrazolo[3,4-d]pyrimidine DerivativeDFT/6-31G**Not SpecifiedNot SpecifiedNot Specified researchgate.net

Density Functional Theory (DFT) Studies for Reaction Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of pyrazolo[1,5-a]pyrimidines, which often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, DFT can map out the entire reaction pathway. nih.gov

Mechanistic studies using DFT involve calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their corresponding energy barriers, chemists can understand the feasibility of a proposed mechanism and predict the regioselectivity of a reaction. rsc.org For example, in the synthesis of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, DFT computations were used alongside 2D NMR techniques to confirm the reaction pathway, which involved an intramolecular rearrangement. rsc.org

A similar approach can be applied to understand the synthesis of this compound. The condensation reaction to form the pyrimidine ring can be modeled to determine the most likely sequence of bond formations and to explain why a particular isomer is formed. nih.gov These computational insights are invaluable for optimizing reaction conditions to improve yields and selectivity. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. The pyrazolo[1,5-a]pyrimidine (B1248293) core is a rigid, planar framework, but substituents attached to it can have significant conformational freedom. nih.gov Molecular Dynamics (MD) simulations and other conformational analysis techniques are used to explore the accessible shapes (conformations) of a molecule and the energy associated with them.

While specific MD simulations on this compound are not widely reported, studies on related structures highlight the importance of conformational analysis. For instance, computational studies on reduced tetrahydropyrazolo[1,5-a]pyrimidines have shown that different isomers can possess significantly different conformational lability. Some isomers are conformationally labile with a low energy barrier for transition, allowing them to adapt their shape to fit into a biological target's active site.

Understanding the conformational landscape of this compound, particularly the orientation of the C5-methanol group relative to the fused ring system, is crucial. This group could participate in hydrogen bonding, and its spatial orientation will influence how the molecule interacts with biological targets like enzymes.

In Silico Design Principles for this compound Analogues

In silico methods are integral to modern drug discovery for designing new analogues with improved potency and selectivity. For the pyrazolo[1,5-a]pyrimidine scaffold, computational approaches such as molecular docking and structure-activity relationship (SAR) analysis guide the design of new inhibitors for various protein targets, especially protein kinases. nih.govmdpi.commdpi.com

Molecular docking simulations are used to predict the binding mode of a ligand, such as a this compound analogue, within the active site of a target protein. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. mdpi.com For example, SAR studies on pyrazolo[1,5-a]pyrimidine derivatives as Tropomyosin Receptor Kinase (Trk) inhibitors revealed that the core scaffold is crucial for interacting with the hinge region of the kinase. mdpi.com

The design principles for new analogues of this compound would involve:

Scaffold Hopping and Modification : Keeping the core pyrazolo[1,5-a]pyrimidine structure while systematically modifying the substituent at the C5 position and other positions (C2, C3, C7). nih.govmdpi.com

Target-Specific Interactions : Using docking studies to introduce functional groups that can form specific, favorable interactions with the amino acid residues of a chosen biological target.

Pharmacophore Modeling : Identifying the essential structural features (the pharmacophore) required for biological activity and ensuring new designs incorporate these features.

SAR studies have provided clear guidelines for this scaffold. For instance, in designing PI3Kδ inhibitors, a morpholine (B109124) group at the C7 position was found to be crucial for interacting with the hinge region of the enzyme. nih.gov Similarly, for Trk inhibitors, modifications at the C3 and C5 positions were shown to significantly enhance binding affinity. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyrimidine Derivatives

TargetPosition of SubstitutionKey FindingReference
Trk KinasesCore ScaffoldEssential for hinge interaction with Met592. mdpi.com
Trk KinasesC3 PositionAn amide bond of picolinamide (B142947) significantly enhanced activity. mdpi.com
Trk KinasesC5 PositionSubstitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) increased inhibition. mdpi.com
PI3KδC7 PositionA morpholine moiety creates a crucial "morpholine-pyrimidine" system for hinge binding. nih.gov
CDK2/TRKAGeneralThe pyrazolo[1,5-a]pyrimidine core is a promising scaffold for dual inhibitors. mdpi.com

Emerging Research Directions and Advanced Applications in Chemical Science

Applications in Material Science and Photophysical Properties

The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core have propelled its exploration in material science. nih.govresearchgate.netnih.govencyclopedia.pub These compounds are noted for their potential in creating advanced materials, particularly due to their fluorescence and tendency to form organized solid-state structures. nih.gov

Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as an important class of organic fluorophores. researchgate.net They possess several desirable characteristics, including a small molecular size, efficient and greener synthetic routes, and notable fluorescence properties such as high quantum yields and excellent photostability. nih.govrsc.org The fluorescence of these compounds is often governed by an intramolecular charge transfer (ICT) mechanism, which can be tuned by introducing different functional groups onto the heterocyclic core. acs.org

The photophysical properties of PPs are highly tunable. nih.gov For instance, introducing electron-donating groups (EDGs) at position 7 can enhance both absorption and emission, while electron-withdrawing groups (EWGs) tend to result in lower emission intensities. nih.govrsc.org This tunability allows for the rational design of fluorophores with specific optical characteristics. Research has shown that some derivatives exhibit significant solid-state emission intensities, with quantum yields reaching up to 63%, making them suitable for applications as solid-state emitters. rsc.org The stability and properties of these fluorophores are comparable to commercially available probes like coumarin-153 and rhodamine 6G. rsc.org

Detailed studies on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines have demonstrated their potential for optical applications. nih.gov The photophysical properties of these compounds are summarized in the table below.

CompoundSubstituent (at position 7)Molar Absorptivity (ε, M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ΦF)
4a 4-Pyridyl--
4b 2,4-Dichlorophenyl--
4d Phenyl--
4e 4-Methoxyphenyl20,5930.97
Generic EWG-substituted3,3200.01
Data sourced from a comprehensive study on Pyrazolo[1,5-a]pyrimidines-based fluorophores. nih.govrsc.org

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a propensity to form crystals with interesting conformational and supramolecular arrangements, which could lead to advanced solid-state applications. nih.govencyclopedia.pub The planar nature of the fused ring system facilitates molecular packing through π-π stacking and other non-covalent interactions like C–H⋯π or C–H⋯N bonds. rsc.org

The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core play a crucial role in directing the crystal packing. nih.govrsc.org For example, different aryl groups can lead to varied molecular arrangements, such as parallel or quasi-antiparallel dispositions of the heterocyclic cores. nih.gov Some haloaryl substituents, like the 2,4-dichlorophenyl group, are particularly influential in determining the molecular packing and, consequently, the photophysical properties of the resulting materials. rsc.org The ability to control the supramolecular assembly through substituent modification is a key aspect of crystal engineering with this class of compounds, opening avenues for the design of new materials with tailored solid-state fluorescence and other properties. nih.govrsc.org

Development as Chemical Probes and Reagents for Synthetic Transformations

The versatile structure of pyrazolo[1,5-a]pyrimidines makes them valuable as both chemical probes for sensing applications and as key intermediates for the synthesis of more complex molecules. acs.orgeurekaselect.com The ability to functionalize the core at multiple positions allows for the creation of a wide array of derivatives. mdpi.comnih.govrsc.org

The tunable fluorescence of the pyrazolo[1,5-a]pyrimidine scaffold makes it an excellent platform for developing fluorescent probes and chemosensors. researchgate.netacs.org These probes can be designed to detect biologically or environmentally important species, such as anions or metal ions. acs.org For example, integrating the pyrazolo[1,5-a]pyrimidine core with a hemicyanine system has led to chemosensors capable of colorimetric and fluorometric detection of cyanide in water. eurekaselect.com The sensitivity of their ICT mechanism to the local environment is a key feature that is exploited in these applications. acs.org

Furthermore, pyrazolo[1,5-a]pyrimidines, including derivatives like 3-formylpyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]pyrimidin-5-ylmethanol, serve as strategic intermediates in organic synthesis. nih.govacs.org The formyl group, for instance, is a versatile handle for preparing a variety of functional fluorophores with high yields. acs.org Similarly, the hydroxymethyl group at the C-5 position in this compound is a key site for creating derivatives. nih.gov For example, 7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a radiolabeled probe for PET imaging, was synthesized from a tosylate precursor of the parent alcohol. doaj.org These intermediates are crucial for building diverse molecular architectures for applications ranging from medicinal chemistry to materials science. mdpi.comnih.gov

Future Prospects in Synthetic Methodologies and Scaffold Diversification

Future research in the field of pyrazolo[1,5-a]pyrimidines is focused on optimizing existing synthetic routes and developing novel methodologies to enhance efficiency, reduce environmental impact, and expand structural diversity. nih.govnih.govrsc.org While significant progress has been made, challenges related to selectivity, scalability, and functional group tolerance persist. researchgate.netrsc.org

The development of more efficient synthetic strategies, such as multicomponent reactions, microwave-assisted synthesis, and flow chemistry, is a key area of interest. nih.govrsc.orgbyu.edu Multicomponent reactions, in particular, offer an atom-economical approach to construct highly substituted pyrazolo[1,5-a]pyrimidines in a single step. mdpi.comnih.gov For instance, a Rh(III)-catalyzed three-component reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating has been developed for the efficient synthesis of diverse derivatives. nih.gov Another innovative approach uses calcium carbide as a solid, easy-to-handle alkyne source for constructing 5-arylpyrazolo[1,5-a]pyrimidines. rsc.org

Scaffold diversification remains a critical goal to explore new chemical spaces and develop compounds with enhanced properties. nih.govrsc.org This involves introducing a wider range of functional groups at various positions of the pyrazolo[1,5-a]pyrimidine core using modern synthetic tools like palladium-catalyzed cross-coupling reactions and click chemistry. nih.govresearchgate.netrsc.org Such modifications are crucial for fine-tuning the biological activity and photophysical properties of these compounds. nih.govrsc.org The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds significant promise for the discovery of new therapeutic agents, advanced materials, and chemical probes. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidin-5-ylmethanol derivatives?

Pyrazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclization of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. A representative method involves:

  • Reacting 3-aminopyrazole with N-methyl uracil in ethanol under sodium ethoxide to form pyrazolo[1,5-a]pyrimidinones .
  • Chlorination of the pyrimidone with POCl3 to yield 5-chloropyrazolo[1,5-a]pyrimidine intermediates .
  • Subsequent functionalization at the 5-position via amination or nucleophilic substitution (e.g., with trans-4-aminocyclohexanol under basic conditions) . Microwave-assisted reactions and Pd-catalyzed sequential arylation/alkynylation can improve regioselectivity and efficiency .

Q. How is the biological activity of pyrazolo[1,5-a]pyrimidine derivatives evaluated in cancer research?

Key methodologies include:

  • Immunoblot and RT-PCR analyses to assess apoptosis markers (e.g., BAX, Bcl2, p21) and p53 phosphorylation .
  • Enzyme inhibition assays (e.g., IC50 determination for kinases like Pim-1 or CDKs) using purified enzymes and substrate competition protocols .
  • Cellular viability assays (e.g., MTT) on cancer cell lines to measure antiproliferative effects .

Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Nuclear Magnetic Resonance (NMR) for structural confirmation, particularly to distinguish N-linked vs. O-linked products .
  • Mass Spectrometry (MS) to verify molecular weight and purity .
  • X-ray crystallography to resolve regiochemical ambiguities, as demonstrated for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl) derivatives .

Advanced Research Questions

Q. How can substituent modifications at the 5- and 7-positions enhance target selectivity in kinase inhibitors?

  • 5-Position : Hydrogen-bonding groups (e.g., amines, hydroxyls) improve interactions with residues like Asp-128/131 in Pim-1. Neutral groups (ether, sulfone) reduce hERG channel inhibition .
  • 7-Position : Aryl amines (e.g., β-naphthyl) or trifluoromethyl groups enhance antimalarial and Pf-dihydroorotate dehydrogenase inhibition .
  • Case Study : Dinaciclib (CDK inhibitor) incorporates a 7-[[(1-oxido-3-pyridinyl)methyl]amino] group to optimize CDK2/5/9 binding .

Q. What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization?

  • Catalytic methods : Pd-catalyzed C–O bond activation with PyBroP enables efficient 5,7-disubstitution .
  • Microwave irradiation : Accelerates amination reactions while minimizing side products (e.g., trans-4-aminocyclohexanol coupling) .
  • Protecting groups : Boc-protected amines and silylformamidines prevent undesired side reactions during multi-step syntheses .

Q. How do contradictory SAR findings for pyrazolo[1,5-a]pyrimidines inform lead optimization?

  • Pim-1 vs. CDK inhibitors : While basic amines at the 5-position enhance Pim-1 affinity, they may increase hERG liability. Neutral substituents (e.g., hydroxyls) balance potency and safety .
  • Trifluoromethyl groups : Improve metabolic stability and target binding in kinase inhibitors but require careful steric optimization to avoid off-target effects .

Q. What methodologies resolve data discrepancies in apoptosis induction mechanisms?

  • Mechanistic redundancy : Some derivatives activate p53-independent apoptosis via mitochondrial pathways (e.g., BAX/Bcl2 modulation), necessitating dual immunoblot/knockout cell line validation .
  • Phosphoproteomics : Quantify p53 phosphorylation (e.g., Ser15) to distinguish direct kinase inhibition from downstream signaling effects .

Methodological Insights

Q. How are one-pot syntheses optimized for pyrazolo[1,5-a]pyrimidines?

  • Key steps : Combine cyclization and functionalization in a single pot using catalysts like sodium ethoxide or HCl. For example, acetophenone oxalylation followed by 3-aminopyrazole condensation yields chalcone-linked derivatives .
  • Solvent-free conditions : Improve atom economy and reduce purification steps for barbituric acid condensations .

Q. What are best practices for scaling lab-scale syntheses to preclinical quantities?

  • Flow chemistry : Telescoped Pd-catalyzed oxidation/reductive amination sequences enhance yield and reproducibility (e.g., for phosphatidylinositide 3-kinase inhibitors) .
  • DIBAL-H reduction : Prefer stoichiometric control to avoid over-reduction of ester intermediates to aldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.